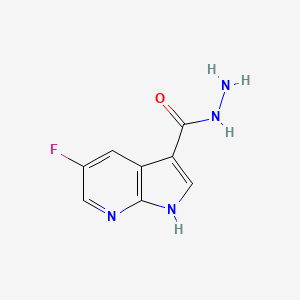

5-Fluoro-7-azaindole-3-carbohydrazide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7FN4O |

|---|---|

Molecular Weight |

194.17 g/mol |

IUPAC Name |

5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide |

InChI |

InChI=1S/C8H7FN4O/c9-4-1-5-6(8(14)13-10)3-12-7(5)11-2-4/h1-3H,10H2,(H,11,12)(H,13,14) |

InChI Key |

UZHQDJCJDMKZHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)C(=O)NN)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 7 Azaindole 3 Carbohydrazide

Precursor Synthesis: Advanced Approaches to 7-Azaindole (B17877) and 5-Fluoro-7-azaindole

The construction of the 5-fluoro-7-azaindole framework is a critical preliminary stage. This process begins with the formation of the parent 7-azaindole ring, followed by the strategic introduction of a fluorine atom.

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of indole (B1671886), and its synthesis has been a subject of extensive research. rsc.org Various methods have been developed to functionalize this scaffold with high regioselectivity, which is crucial for building complex molecules.

Transition-metal-catalyzed C-H bond activation is a prominent strategy for the functionalization of 7-azaindoles. rsc.orgnih.govrsc.org For instance, palladium-catalyzed C-2 arylation has been achieved using aryl iodides. rsc.org Directed metalation is another powerful technique. The use of a directing group, such as an N7 carbamoyl (B1232498) group, allows for regioselective metalation at the C6-position. researchgate.net Similarly, N-sulfonyl protected 7-azaindoles can undergo regioselective C-3 sulfenylation. rsc.org

Iodine-catalyzed methods have also been reported for efficient and regioselective C-3 chalcogenation (sulfenylation, selenylation) of NH-free 7-azaindoles. nih.govacs.org These strategies provide access to a diverse range of substituted 7-azaindoles, which serve as key intermediates. A novel one-pot method has been developed for the selective synthesis of 7-azaindoles from the readily available 2-fluoro-3-methylpyridine (B30981) and arylaldehydes, with the chemoselectivity being dependent on the alkali-amide counterion used. rsc.orgrsc.org

Table 1: Selected Regioselective Functionalization Reactions of 7-Azaindole

| Position | Reaction Type | Reagents/Catalyst | Reference |

|---|---|---|---|

| C-2 | Arylation | Palladium catalyst, Aryl iodide | rsc.org |

| C-3 | Sulfenylation | TBAI, Sulfonyl chlorides | rsc.org |

| C-3 | Chalcogenation | I2/DMSO, Thiols/Diselenides | acs.org |

Introduction of the Fluorine Atom at the 5-Position

Introducing a fluorine atom at the C-5 position of the 7-azaindole ring is a key step in the synthesis of the target precursor. This transformation is often accomplished on a pre-formed 7-azaindole or a related intermediate. Functionalization at the 5-position is a fundamental transformation, often starting with the installation of a bromine atom at this position, which can then be further manipulated. google.com

One established route to 5-substituted 7-azaindoles involves the use of 5-bromo-7-azaindole (B68098) as a key intermediate. google.comnih.gov This halogenated compound can participate in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or other functional groups. nih.gov While direct fluorination methods exist, a common strategy involves nucleophilic aromatic substitution on an activated precursor or using specialized fluorinating reagents on a metallated intermediate. The synthesis of 5-fluoro-7-azaindole provides a crucial building block for the subsequent elaboration to the final carbohydrazide (B1668358). mdpi.com

Synthesis of the 5-Fluoro-7-azaindole-3-carbohydrazide Core

With 5-fluoro-7-azaindole in hand, the next phase involves the construction of the carbohydrazide moiety at the C-3 position of the pyrrole (B145914) ring. This is typically a two-step process involving acylation followed by hydrazinolysis.

The C-3 position of the 7-azaindole ring is nucleophilic and susceptible to electrophilic substitution, such as acylation. nih.gov A common and effective method for the C-3 acylation of azaindoles is a Friedel-Crafts-type reaction. This can be achieved by treating the 5-fluoro-7-azaindole with an acylating agent in the presence of a Lewis acid. nih.gov

For instance, reacting 5-fluoro-7-azaindole with trichloroacetyl chloride in the presence of a suitable solvent system introduces the trichloroacetyl group at the C-3 position. mdpi.com Another general procedure involves using an excess of aluminum chloride (AlCl₃) in dichloromethane, followed by the addition of an acyl chloride like acetyl chloride or benzoyl chloride. nih.gov This regioselective acylation provides the necessary keto-precursor for the subsequent hydrazinolysis step.

Table 2: Conditions for C-3 Acylation of Azaindoles

| Acylating Agent | Lewis Acid / Conditions | Product Type | Reference |

|---|---|---|---|

| Trichloroacetyl chloride | - | 3-Trichloroacetyl-5-fluoro-7-azaindole | mdpi.com |

| Acetyl chloride | AlCl3, CH2Cl2 | 3-Acetyl-azaindole | nih.gov |

Hydrazinolysis Routes for Carbohydrazide Formation

The final step in forming the core structure is the conversion of the C-3 acyl group into a carbohydrazide. This is typically accomplished through hydrazinolysis, where the acylated intermediate is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O).

The reaction of a C-3 acylated derivative, such as ethyl 3-indolecarboxylate, with hydrazine leads to the formation of the corresponding hydrazide. researchgate.net Specifically for the target molecule, the 3-trichloroacetyl-5-fluoro-7-azaindole intermediate is reacted with hydrazine, resulting in the formation of this compound in good yield. mdpi.com This transformation is a robust and widely used method for synthesizing carbohydrazide functionalities from ester or acyl halide precursors.

Derivatization and Functionalization Strategies for this compound

This compound is a versatile intermediate that can be further modified to generate a library of diverse compounds. The carbohydrazide moiety is a reactive handle for various chemical transformations.

One common derivatization strategy involves reacting the hydrazide with agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). This reaction can lead to the formation of intermediate species that can then be condensed with various primary amines under peptide coupling conditions to produce a range of N-substituted derivatives. mdpi.com Another approach involves the cyclization of carbohydrazides into five-membered heterocycles. For example, treatment of 7-azaindole-based carbohydrazides with acyl chlorides or acetic anhydrides, followed by an iodine-mediated cyclization protocol, can yield 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net These functionalization strategies allow for the systematic exploration of the chemical space around the this compound core.

Transformations Involving the Carbohydrazide Moiety (e.g., Cyclization to Oxadiazoles, Schiff Bases)

The carbohydrazide group (-CONHNH₂) at the C-3 position is a chemically rich functional group that serves as a linchpin for various synthetic transformations, primarily through condensation and cyclization reactions.

Schiff Base Formation: One of the most fundamental reactions of the carbohydrazide moiety is its condensation with aldehydes or ketones to form Schiff bases, also known as hydrazones. This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon, followed by dehydration to yield a molecule containing a characteristic azomethine (-C=N-) group. impactfactor.org These transformations are valuable for introducing a wide array of substituents, enabling the exploration of structure-activity relationships in drug discovery programs.

Cyclization to 1,3,4-Oxadiazoles: The carbohydrazide moiety is a key precursor for the synthesis of five-membered heterocyclic rings, such as 1,3,4-oxadiazoles. A common method involves treating the acid hydrazide with carbon disulfide (CS₂) in an alkaline medium, which upon further reaction can lead to the formation of the oxadiazole ring. impactfactor.org Another approach involves the cyclization of the hydrazide using reagents like trichloroacetyl chloride followed by reaction with other reagents. mdpi.com These heterocyclic systems are of significant interest due to their presence in numerous pharmacologically active compounds.

| Transformation | Reactant(s) | Key Reagents | Product Type |

| Schiff Base Formation | Aldehyde or Ketone | Acid/Base catalyst | Hydrazone (Schiff Base) |

| 1,3,4-Oxadiazole Synthesis | Carbon Disulfide | KOH, Ethanol | 1,3,4-Oxadiazole-2-thiol |

| Amide/Peptide Coupling | Primary Amines | 1,1'-Carbonyldiimidazole | N-Substituted Carboxamide |

Further Functionalization of the Azaindole Ring System

Beyond the carbohydrazide group, the bicyclic 7-azaindole core offers multiple sites for further chemical modification. Functionalization of the ring system is critical for modulating the electronic, steric, and lipophilic properties of the molecule.

The nitrogen atom at the N-1 position of the pyrrole ring is a common site for substitution. Alkylation or acylation at this position can significantly impact the molecule's biological activity and physical properties. For instance, the introduction of a tosyl group (tosylation) is a frequently used strategy to protect the N-1 position during subsequent reactions or to directly synthesize final target compounds. mdpi.com However, it is noted that substitution at this position, such as with a methyl or tosyl group, can sometimes lead to a loss of biological activity, highlighting the importance of the N-H as a hydrogen bond donor in certain biological interactions.

| Reaction | Reagent(s) | Position | Purpose |

| Tosylation | Tosyl chloride, Et₃N, DMAP | N-1 | Protection, Synthesis of analogs |

| Methylation | Methyl iodide, Base | N-1 | Synthesis of analogs |

The carbon atoms on both the pyridine (B92270) and pyrrole rings of the 7-azaindole scaffold can be functionalized, most commonly through metal-catalyzed cross-coupling reactions or direct C-H activation. rsc.org

C-3 and C-5 Positions: These positions are frequently targeted for modification. Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, are powerful tools for creating new carbon-carbon bonds. nih.govepo.org For example, a bromine atom can be installed at the C-5 position, which then serves as a handle for subsequent Suzuki coupling reactions to introduce various aryl or heteroaryl groups. epo.orggoogle.com Similarly, the C-3 position can be functionalized after initial halogenation (e.g., iodination with N-iodosuccinimide, NIS). mdpi.com

C-4, C-6, and C-7 Positions: Functionalization at these positions is more challenging due to the inherent reactivity of the ring system but can be achieved using modern synthetic methods. rsc.org For instance, an efficient, regiocontrolled route has been developed to produce 5-bromo-4-chloro-3-nitro-7-azaindole from the parent 7-azaindole, demonstrating that multiple positions on the ring can be selectively substituted. researchgate.net Direct C-H functionalization at the C-7 position has also emerged as a powerful strategy, often using transition-metal catalysts with a directing group to ensure site-selectivity. rsc.org

| Reaction Type | Position(s) | Catalyst/Reagent Example(s) | Introduced Group Example |

| Suzuki Coupling | C-3, C-5 | PdCl₂(dppf), K₂CO₃ | Aryl, Heteroaryl (e.g., Pyrazole) |

| Sonogashira Coupling | C-5 | Pd(PPh₃)₄ | Alkynyl groups |

| Halogenation | C-3, C-5 | NIS, NBS | Iodo, Bromo |

| Nitration/Chlorination | C-3, C-4 | HNO₃/H₂SO₄, NCS | Nitro, Chloro |

| C-H Sulfonylation | C-4 | Copper catalyst, β-alanine | Benzenesulfonyl |

Scaffold hopping is a key strategy in medicinal chemistry used to design new drug candidates by replacing a central core structure (the scaffold) with a chemically different one while preserving the essential interactions with the biological target. nih.gov The 7-azaindole framework is an excellent subject for this strategy. As a bioisostere of indole, it represents an initial "hop" from the indole scaffold, often leading to improved properties. rsc.org

Further hopping can be explored by modifying the 7-azaindole core itself. For example, azaarenes can undergo photochemical carbon deletion to generate novel scaffolds. nih.gov This allows for the conversion of a fused-ring azine into a 5,5-fused system like a 7-azaindole. nih.gov This strategy facilitates the late-stage modification of complex molecules and provides access to novel chemical space. Analogue synthesis also involves more subtle changes, such as the introduction of various substituents at different positions of the existing scaffold to optimize potency, selectivity, and pharmacokinetic profiles. mdpi.com

Reaction Mechanism Investigations of this compound Synthesis

The synthesis of this compound from its 5-fluoro-7-azaindole precursor typically involves a two-step process, for which the reaction mechanisms are well-understood within the principles of organic chemistry. mdpi.com

Step 1: C-3 Acylation (Friedel-Crafts Type Reaction) The first step is the introduction of an acyl group at the C-3 position of the 5-fluoro-7-azaindole ring. This is an electrophilic aromatic substitution reaction. Using a highly reactive acylating agent like trichloroacetyl chloride, the reaction proceeds as follows:

The acylating agent is activated, forming a highly electrophilic acylium ion or a complex with a Lewis acid.

The electron-rich pyrrole ring of the 7-azaindole acts as a nucleophile, attacking the electrophilic acyl carbon. The attack preferentially occurs at the C-3 position, which is the most nucleophilic site of the indole system.

A resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, is formed.

A base removes the proton from the C-3 position, restoring the aromaticity of the pyrrole ring and yielding the 3-trichloroacetyl-5-fluoro-7-azaindole intermediate.

Step 2: Hydrazinolysis (Nucleophilic Acyl Substitution) The second step is the conversion of the 3-acyl group into the desired carbohydrazide. This is a nucleophilic acyl substitution reaction.

The hydrazine (H₂NNH₂) molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 3-trichloroacetyl group.

This forms a tetrahedral intermediate.

The intermediate collapses, and the trichloromethyl group (-CCl₃) is eliminated as a leaving group. This is facilitated by the strong electron-withdrawing nature of the three chlorine atoms.

A final proton transfer step yields the stable this compound product.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic connectivity of a molecule. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, providing critical insights into the molecular framework.

While specific spectral data for 5-Fluoro-7-azaindole-3-carbohydrazide is not detailed in the available literature, the analysis of closely related 7-azaindole (B17877) derivatives provides a strong predictive framework for its expected NMR spectrum. For instance, structural characterization of 5F-AB-P7AICA, a more complex derivative, was confirmed using ¹H NMR spectroscopy. unibo.it

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the azaindole core, with their chemical shifts and coupling patterns influenced by the fluorine substituent and the nitrogen atoms in the bicyclic system. The protons of the carbohydrazide (B1668358) moiety (-CONHNH₂) would appear as characteristic signals, often exchangeable with D₂O. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom, with the carbon attached to the fluorine atom exhibiting a distinct coupling (¹JC-F).

Table 1: Predicted ¹H NMR Spectral Characteristics for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Indole (B1671886) N-H | > 11.0 | Broad Singlet | Position is solvent-dependent and concentration-dependent. |

| Aromatic C-H (H2) | 8.0 - 8.5 | Singlet | Proton at the 2-position of the azaindole ring. |

| Aromatic C-H (H4, H6) | 7.0 - 8.0 | Doublets / Doublet of Doublets | Coupling influenced by fluorine and adjacent protons. |

| Hydrazide CONH | 9.0 - 10.0 | Broad Singlet | Exchangeable proton. |

| Hydrazide NH₂ | 4.0 - 5.0 | Broad Singlet | Exchangeable protons. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound by providing a highly accurate mass measurement. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often coupled with tandem mass spectrometry (MS/MS), are employed for both identification and fragmentation analysis. unibo.itresearchgate.net In the analysis of related 7-azaindole derivatives like 5F-AB-P7AICA, LC-Time-of-Flight (ToF)-MS and LC-MS/MS were essential for characterization and metabolite identification. unibo.it

The fragmentation of this compound in an MS/MS experiment would likely involve the cleavage of the carbohydrazide side chain, leading to characteristic fragment ions corresponding to the stable 5-fluoro-7-azaindole core.

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Result | Information Gained |

|---|---|---|

| Molecular Ion Peak [M+H]⁺ | m/z corresponding to C₈H₈FN₄O | Confirms molecular weight and formula. |

| Isotopic Pattern | Characteristic pattern for C, H, F, N, O | Supports the proposed elemental composition. |

| Major Fragment Ion | m/z corresponding to the 5-fluoro-7-azaindole acylium ion | Indicates loss of the hydrazide group, confirming core structure. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for identifying the presence of key structural features.

The structural characterization of related 7-azaindole compounds has been successfully performed using both IR and Raman spectroscopy. unibo.itresearchgate.net For this compound, the IR spectrum would be expected to show prominent absorption bands for the N-H stretching of the indole and hydrazide groups, the C=O stretching of the amide, and C-F stretching. For example, in a related compound, 5-fluoro-3-phenyl-1H-indole-2-carbohydrazide, characteristic IR peaks were observed for N-H stretches (3348, 3240 cm⁻¹) and the C=O stretch (1652 cm⁻¹). nih.gov Studies on 5-chloro-7-azaindole-3-carbaldehyde show that N-H stretching vibrations are observed around 3098 cm⁻¹. mdpi.com

Table 3: Characteristic IR and Raman Vibrational Modes

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Azaindole & Hydrazide) | 3100 - 3400 | IR |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C=O Stretch (Amide I) | 1640 - 1680 | IR, Raman |

| N-H Bend (Amide II) | 1510 - 1550 | IR |

| C=C / C=N Stretch (Aromatic) | 1400 - 1600 | IR, Raman |

| C-F Stretch | 1000 - 1400 | IR |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound is not described in the provided sources, analyses of analogous compounds are available. For example, 5-chloro-7-azaindole-3-carbaldehyde was found to crystallize in the monoclinic P2₁/c space group. mdpi.com In its crystal lattice, molecules form dimers through strong N-H···N hydrogen bonds between the pyrrole (B145914) and pyridine (B92270) rings. mdpi.com Another related molecule, 5-fluoro-N′-[(E)-4-methoxybenzylidene]-3-phenyl-1H-indole-2-carbohydrazide, also crystallizes in a monoclinic system. nih.gov Such studies are crucial for understanding the supramolecular chemistry and solid-state packing of these compounds.

Table 4: Illustrative Crystallographic Data from a Related Compound (5-chloro-7-azaindole-3-carbaldehyde) mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.82810(12) |

| b (Å) | 12.7330(3) |

| c (Å) | 15.9167(5) |

| β (°) | 94.539(3) |

| Volume (ų) | 684.55 (4) (for 7AI3CA) |

| Z (molecules/unit cell) | 4 |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods.

In the study of 3,5-disubstituted-7-azaindoles, LC-MS was used to confirm the purity of all tested compounds to be greater than 95%. nih.gov For the analysis of 5F-AB-P7AICA, both GC-MS and LC-MS/MS were utilized not only for structural confirmation but also for quantitative analysis in complex matrices like serum. unibo.it The purity of this compound was confirmed to be >95% by these methods. unibo.it An HPLC method would typically involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape. nih.gov

Structure Activity Relationship Sar Investigations and Molecular Design Principles

Systematic Modification of the 5-Fluoro-7-azaindole-3-carbohydrazide Scaffold

The this compound scaffold serves as a versatile template for systematic modification to explore and optimize biological activity. The synthetic route often begins with 5-fluoro-7-azaindole, which can be acylated at the C-3 position, followed by reaction with hydrazine (B178648) to yield the core carbohydrazide (B1668358) structure. This primary scaffold can then be elaborated upon through several key modification points to generate a library of analogs for SAR studies.

Key modifications typically involve:

Derivatization of the hydrazide moiety: The terminal nitrogen of the hydrazide can be reacted with a variety of electrophiles, such as aldehydes, ketones, and isocyanates, to form hydrazones, acylhydrazides, and semicarbazides, respectively.

Substitution on the azaindole ring: Modifications at the N-1, C-2, C-4, and C-6 positions of the azaindole ring can be explored to probe the steric and electronic requirements of the target binding site.

Alteration of the C-5 substituent: While this article focuses on the 5-fluoro substitution, SAR studies might involve replacing the fluorine with other halogens or small alkyl groups to fine-tune the electronic properties and binding interactions.

These systematic modifications allow medicinal chemists to probe the chemical space around the core scaffold and identify key structural features that govern potency, selectivity, and pharmacokinetic properties.

Impact of Fluorination on Molecular Recognition and Interactions

The presence of a fluorine atom at the C-5 position of the 7-azaindole (B17877) ring has a profound impact on the molecule's physicochemical properties and its interactions with biological targets. Fluorine, being the most electronegative element, can significantly alter the electron distribution within the aromatic system, influencing the pKa of the pyrrole (B145914) nitrogen and the hydrogen bonding capabilities of the entire scaffold.

The key effects of the 5-fluoro substitution include:

Enhanced Binding Affinity: The fluorine atom can participate in favorable orthogonal multipolar interactions with the protein backbone, such as with the carbonyl groups of amino acid residues in the ATP binding site. This can lead to a significant increase in binding affinity and potency.

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the 7-azaindole ring system, which can influence the ionization state of the molecule at physiological pH and affect its interactions with the target protein.

Improved Metabolic Stability: Fluorination can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound.

Increased Lipophilicity: The introduction of a fluorine atom can increase the lipophilicity of the molecule, which may enhance its cell permeability and oral bioavailability.

Studies on various 7-azaindole derivatives have shown that fluorine substitution is a favorable modification for enhancing potency against a range of kinases.

Role of the Hydrazide Linker and its Derivatives in Modulating Activity

The hydrazide linker at the C-3 position is not merely a passive connector but plays a crucial role in orienting substituents towards specific regions of the kinase active site and can itself participate in important binding interactions. The hydrazide moiety possesses both hydrogen bond donor (-NH-) and acceptor (C=O) functionalities, allowing it to form a network of interactions with the target protein.

The versatility of the hydrazide linker is further demonstrated by the diverse range of derivatives that can be synthesized. The formation of hydrazones by condensation with various aldehydes and ketones introduces a wide array of substituents that can probe different pockets within the enzyme's active site. The nature of these substituents can dramatically influence the compound's activity and selectivity profile. For instance, the introduction of aromatic or heterocyclic rings can lead to additional π-π stacking or hydrophobic interactions.

Furthermore, the hydrazide can be cyclized to form various five-membered heterocycles, such as 1,3,4-oxadiazoles. This transformation alters the geometry and electronic properties of the linker, providing a different set of interactions with the target and potentially improving drug-like properties such as metabolic stability. The pharmacological activity of hydrazide and hydrazone derivatives is well-documented, with compounds exhibiting a wide range of biological effects, including antimicrobial, anticonvulsant, and anticancer activities. nih.govijper.org

Positional Effects of Substitution on the Azaindole Ring (C-1, C-3, C-5, C-7)

The biological activity of this compound derivatives is highly sensitive to the position and nature of substituents on the azaindole ring. SAR studies have revealed distinct roles for each position in modulating the compound's interaction with its target.

C-1 (Pyrrole Nitrogen): The N-H group of the pyrrole ring is a critical hydrogen bond donor, often interacting with the hinge region of kinases. nih.gov Substitution at this position, for example by methylation or tosylation, generally leads to a significant loss of activity, highlighting the importance of this hydrogen bond donor for potent inhibition. nih.gov

C-3: As the attachment point for the carbohydrazide linker, the C-3 position directs substituents towards the solvent-exposed region of the ATP binding site. The nature of the group at the end of the hydrazide linker is a primary determinant of potency and selectivity.

C-5: The fluorine atom at this position, as discussed earlier, plays a crucial role in enhancing binding affinity and modulating the electronic properties of the scaffold. Replacement of the fluorine with other groups can be used to probe the steric and electronic requirements of this sub-pocket.

C-7 (Pyridine Nitrogen): The nitrogen atom at the 7-position acts as a key hydrogen bond acceptor, interacting with the backbone N-H of a hinge region residue in the kinase active site. nih.gov This interaction is a hallmark of the 7-azaindole scaffold's binding mode and is essential for high-affinity inhibition.

Conformational Analysis and Its Relevance to Molecular Design

The three-dimensional conformation of this compound derivatives is a critical factor governing their biological activity. The relative orientation of the azaindole ring, the hydrazide linker, and the terminal substituent dictates how effectively the molecule can fit into the binding site of its target protein.

Conformational analysis, often performed using computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations, as well as experimental techniques like X-ray crystallography, provides valuable insights into the preferred spatial arrangement of the molecule. mdpi.com These studies can reveal the presence of intramolecular hydrogen bonds or steric clashes that may favor certain conformations over others.

For hydrazone derivatives, the configuration around the C=N double bond (E/Z isomerism) and the conformation around the N-N single bond (syn/anti) are particularly important. The specific conformation adopted by the molecule in the solid state or in solution can have a significant impact on its binding affinity. Understanding the conformational preferences of these molecules is therefore essential for rational drug design. By designing molecules that are pre-organized in a bioactive conformation, it is possible to reduce the entropic penalty of binding and thereby enhance potency.

Mechanistic Investigations of 5 Fluoro 7 Azaindole 3 Carbohydrazide Interactions in Vitro and Theoretical

In Vitro Biological Target Identification and Mechanistic Elucidation

In vitro studies are fundamental to characterizing the biological activity of 5-Fluoro-7-azaindole-3-carbohydrazide. These experiments, conducted in a controlled laboratory setting outside of a living organism, allow for the direct assessment of the compound's effects on specific biological molecules and pathways.

Enzyme Inhibition Studies (e.g., Kinases, α-Glucosidase)

The 7-azaindole (B17877) scaffold, a core component of the compound, is recognized as a "privileged" structure in medicinal chemistry, particularly for its ability to inhibit enzymes like kinases. researchgate.net This framework is an effective hinge-binding motif, capable of forming crucial hydrogen bonds within the ATP-binding sites of kinases. nih.gov

Kinase Inhibition: Derivatives originating from 5-fluoro-7-azaindole have been investigated as potential kinase inhibitors. For instance, this compound serves as a key intermediate in the synthesis of compounds targeting cell division cycle 7 (Cdc7) kinase, an enzyme involved in the initiation of DNA replication. nih.govmdpi.com The 7-azaindole core has been successfully incorporated into numerous kinase inhibitors, including Vemurafenib, an FDA-approved inhibitor of B-RAF kinase. nih.gov

α-Glucosidase Inhibition: Research has also explored the potential of 7-azaindole based carbohydrazides as inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion. researchgate.net Inhibition of this enzyme can help manage postprandial hyperglycemia, a primary concern in type 2 diabetes. researchgate.netnih.gov Studies have shown that some synthesized 7-azaindole carbohydrazide (B1668358) derivatives exhibit potent α-glucosidase inhibitory activity, with performance exceeding that of acarbose, a standard drug used for this purpose. researchgate.net

Table 1: α-Glucosidase Inhibition by Related Azaindole and Oxindole Derivatives This table presents data for related compounds to illustrate the inhibitory potential of the structural class.

| Compound Class | Most Active Compound Example | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |

|---|---|---|---|---|

| 5-Fluoro-2-oxindole Derivatives | Compound 3f | 35.83 ± 0.98 | Acarbose | 569.43 ± 43.72 frontiersin.org |

| 7-Azaindole Carbohydrazides | Compound 5f | ~5x more potent than acarbose | Acarbose | N/A researchgate.net |

Receptor Binding Profiling and Ligand-Receptor Interactions

The versatility of the 7-azaindole scaffold extends to interactions with various protein receptors. High-throughput screening has identified the 7-azaindole-3-acetic acid framework as a novel antagonist for the CRTh2 receptor, a key target in inflammatory conditions. nih.gov

Furthermore, derivatives of 7-azaindole have been designed to disrupt specific protein-protein interactions. For example, novel 7-azaindole compounds were synthesized to inhibit the binding of the SARS-CoV-2 spike protein's receptor-binding domain (S1-RBD) to the human angiotensin-converting enzyme 2 (hACE2) receptor, a critical step in viral entry into host cells. nih.gov This demonstrates the potential of this chemical class to bind effectively to receptor surfaces and interfaces, not just enclosed enzyme active sites.

Antioxidant Activity Investigations

The antioxidant potential of 7-azaindole based carbohydrazides has been a subject of scientific inquiry. researchgate.net The most common in vitro method to evaluate this property is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov In this test, an antioxidant compound donates a hydrogen atom to the stable DPPH free radical, neutralizing it and causing a measurable change in color. pensoft.net

Studies on related hydrazide-hydrazone structures show that their antioxidant activity is often concentration-dependent and linked to their capacity to donate hydrogen. nih.govmdpi.com The presence of specific functional groups, such as hydroxyl groups on a phenyl ring, can significantly enhance this radical-scavenging property. pensoft.net

Computational Modeling and Molecular Docking Studies

Computational techniques, particularly molecular docking, are powerful tools for predicting and analyzing the interactions between a ligand like this compound and its potential biological targets. These theoretical studies complement in vitro findings by providing a detailed, three-dimensional view of the binding process at an atomic level.

Prediction of Binding Modes and Interaction Energies

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a protein, forming a stable complex. ijper.orgnih.gov This "binding mode" is crucial for understanding the compound's mechanism of action. The simulation also calculates a "docking score" or "binding energy," typically expressed in kcal/mol, which estimates the strength of the interaction. A lower (more negative) binding energy generally suggests a more stable and favorable interaction. nih.gov

For instance, docking studies of 7-azaindole based carbohydrazides against the α-glucosidase enzyme have been performed to confirm and explain the experimental inhibition results. researchgate.net In one study on a different 7-azaindole derivative targeting the DDX3 protein, a favorable docking score of -7.99 kcal/mol was reported. nih.gov

Table 2: Example Docking Scores for 7-Azaindole Derivatives Against Various Protein Targets

| Compound Class | Protein Target | Example Binding Energy (kcal/mol) |

|---|---|---|

| 7-Azaindole Carbohydrazide | α-Amylase | -9.48 researchgate.net |

| 7-Azaindole Carbohydrazide | α-Glucosidase | -9.11 researchgate.net |

Analysis of Ligand-Protein Interactions and Key Residues

Beyond predicting binding energy, molecular docking provides critical insights into the specific non-covalent interactions that stabilize the ligand-protein complex. The 7-azaindole nucleus is particularly adept at forming two hydrogen bonds with the "hinge region" of kinases, a foundational interaction for many inhibitors. nih.gov

Detailed analyses of docked 7-azaindole derivatives have identified interactions with key amino acid residues in various targets:

With DDX3: A 7-azaindole compound was found to interact with key residues Tyr200 and Arg202 through hydrogen bonds and π-interactions. nih.gov

With the S1-RBD-hACE2 Interface: Derivatives have been shown to form hydrogen bonds with residues like ASP30 and LYS353, as well as π-π interactions with TYR449 and π-cation interactions with LYS417. nih.gov

The types of interactions commonly observed include hydrogen bonds, π-π stacking, π-alkyl, and π-cation interactions. nih.govnih.gov The fluorine atom present in this compound can also play a significant role. It can participate in multipolar interactions with the protein backbone, such as with carbonyl groups, which can substantially enhance binding affinity. nih.gov

Theoretical and Quantum Chemical Studies of 5 Fluoro 7 Azaindole 3 Carbohydrazide

Electronic Structure and Reactivity Predictions (e.g., DFT Calculations)

A computational investigation of 5-Fluoro-7-azaindole-3-carbohydrazide would typically begin with geometry optimization using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)). rsc.org These calculations would yield the most stable three-dimensional structure of the molecule. From the optimized structure, various electronic properties could be determined, including the distribution of electron density, dipole moment, and atomic charges. These parameters are fundamental to predicting the molecule's reactivity, stability, and intermolecular interactions. For instance, molecular docking and dynamics simulations have been used to understand how other 7-azaindole (B17877) derivatives bind to biological targets like the SARS-CoV-2 spike protein, highlighting the importance of the 7-azaindole scaffold in forming key interactions. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is critical for understanding a molecule's chemical reactivity and kinetic stability. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For related 7-azaindole N-linked 1,2,3-triazole hybrids, FMO analysis has been used to calculate chemical potential, hardness, and the electrophilicity index. rsc.org Such an analysis for this compound would map the distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| Energy Gap (ΔE) | Value |

| Ionization Potential (I) | Value |

| Electron Affinity (A) | Value |

| Global Hardness (η) | Value |

| Electronegativity (χ) | Value |

| Electrophilicity Index (ω) | Value |

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution on a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP analysis would identify the electron-rich nitrogen and oxygen atoms of the carbohydrazide (B1668358) group and the pyridine (B92270) ring, as well as potentially electron-deficient regions, guiding the understanding of its hydrogen bonding capabilities and other non-covalent interactions.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis would explore the different spatial arrangements of the atoms in this compound, particularly the rotation around the single bond connecting the azaindole ring to the carbohydrazide group. This would identify the lowest energy (most stable) conformers. Molecular Dynamics (MD) simulations could then be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and stability in different environments (e.g., in solution). Such simulations are crucial for understanding how the molecule might adapt its shape to fit into a biological receptor site, as has been demonstrated in studies of pyrazole-3-carbohydrazides. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR and IR Chemical Shifts)

Quantum chemical calculations can predict spectroscopic properties that can be compared with experimental data to confirm a molecule's structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies are standard outputs of DFT calculations. The predicted spectra for this compound would show characteristic signals for the protons and carbons in the azaindole ring and the carbohydrazide side chain. The calculated IR spectrum would predict the frequencies of key vibrational modes, such as the N-H and C=O stretching of the hydrazide group, which are essential for structural characterization. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-fluoro-7-azaindole |

Emerging Research Directions and Future Perspectives on 5 Fluoro 7 Azaindole 3 Carbohydrazide

Development of Novel Synthetic Pathways

The synthesis of 7-azaindole-based carbohydrazides has been established through conventional methods. For instance, a known pathway to a similar hydrazide derivative involves the acylation of 5-fluoro-7-azaindole at the C-3 position using trichloroacetyl chloride, followed by a reaction with hydrazine (B178648) to yield the desired product. nih.gov While effective, emerging research is focused on developing more efficient, versatile, and scalable synthetic routes.

Future synthetic strategies are likely to incorporate modern organic chemistry techniques to streamline the assembly of the core structure and its derivatives. Key areas for development include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura and Sonogashira coupling reactions, which are already used for functionalizing the 7-azaindole (B17877) nucleus at various positions, could be adapted for more direct and modular syntheses. nih.govnih.govresearchgate.net For example, a late-stage introduction of the carbohydrazide (B1668358) moiety or its precursor via a coupling reaction could enhance synthetic flexibility.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based process for the synthesis of 5-fluoro-7-azaindole-3-carbohydrazide could significantly improve manufacturing efficiency and consistency.

Multi-component Reactions: Designing a one-pot reaction where multiple starting materials combine to form the complex carbohydrazide derivative would be a significant advancement. This approach minimizes intermediate purification steps, reduces waste, and can rapidly generate a library of diverse analogs for screening. researchgate.net

Fischer Indole (B1671886) Synthesis Variants: Novel variations of the Fischer reaction, a cornerstone of indole synthesis, could be optimized for the azaindole series to allow for the construction of the functionalized core in a single step from readily available pyridine (B92270) precursors. nih.govresearchgate.net

A comparison of these potential synthetic approaches is summarized below.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Palladium-Catalyzed Coupling | High functional group tolerance, modularity | Catalyst cost and removal, optimization of reaction conditions |

| Flow Chemistry | Improved safety, scalability, reproducibility | Initial setup cost, potential for clogging |

| Multi-component Reactions | High efficiency, rapid library generation | Complex reaction optimization, potential for side products |

| Fischer Indole Synthesis Variants | Convergent synthesis, potential for one-step core formation | Limited scope compared to indole synthesis, harsh reaction conditions |

Advanced Computational Design of Derivatives

Computational chemistry is an indispensable tool for accelerating drug discovery by predicting the properties and activities of novel compounds. For derivatives of this compound, in silico methods can guide the rational design of molecules with enhanced potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. rsc.orgnih.gov

Future research will leverage a suite of computational tools to explore the vast chemical space around this scaffold:

Molecular Docking: This technique is used to predict the binding orientation and affinity of a ligand to its target protein. researchgate.net For 7-azaindole derivatives, docking studies have been crucial in understanding their interaction with kinase enzymes, revealing how the azaindole's hydrogen bond donor/acceptor pair is critical for potency. nih.govnih.gov By docking virtual libraries of this compound derivatives into the active sites of various targets (e.g., kinases, proteases), researchers can prioritize the synthesis of compounds with the highest predicted binding energies. rsc.org

Density Functional Theory (DFT): DFT calculations are employed to study the electronic structure and reactivity of molecules. rsc.orgresearchgate.net These studies can elucidate key chemical properties such as chemical potential and hardness, helping to design derivatives with optimal electronic characteristics for target engagement. rsc.org

ADMET Prediction: Web-based tools and specialized software can predict the pharmacokinetic and toxicological profiles of designed compounds. nih.gov Early-stage computational filtering for properties like solubility, membrane permeability, and potential metabolic liabilities can significantly reduce the attrition rate of compounds in later developmental stages. nih.gov

| Computational Method | Application in Derivative Design | Predicted Parameter |

| Molecular Docking | Predict binding mode and affinity to a biological target. | Binding energy (e.g., kcal/mol), protein-ligand interactions. |

| DFT Calculations | Analyze electronic properties and chemical reactivity. | Chemical potential (μ), chemical hardness (η), electrophilicity index (ω). rsc.org |

| ADMET Prediction | Forecast pharmacokinetic and toxicological properties. | Solubility, Lipinski's rule of five compliance, potential for AO-mediated metabolism. rsc.orgnih.gov |

Exploration of New Mechanistic Paradigms

The 7-azaindole scaffold is a proven pharmacophore, particularly in the field of kinase inhibition. nih.gov Derivatives have been developed as potent inhibitors of Cell division cycle 7 (Cdc7), Janus kinases (JAK), and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A), among others. nih.govnih.gov The core structure often acts as a hinge-binding motif, utilizing its pyrrolo-pyridine system to form critical hydrogen bonds within the ATP-binding pocket of these enzymes. nih.gov

While kinase inhibition remains a fertile area of investigation, future research on this compound derivatives will likely explore novel mechanisms of action and therapeutic targets. The structural versatility of the scaffold allows it to be adapted for a wide range of biological targets. nih.gov

Emerging areas of exploration include:

Targeting Protein-Protein Interactions (PPIs): The carbohydrazide functional group can be elaborated into more complex structures designed to disrupt specific PPIs that are crucial for disease progression but are often considered "undruggable" by traditional small molecules.

Anti-parasitic and Anti-infective Agents: 3,5-disubstituted-7-azaindoles have been identified as growth inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov Further exploration of derivatives could lead to new treatments for this and other infectious diseases.

Neuroinflammation and Neuroprotection: Certain 7-azaindole molecules have demonstrated neuroprotective and anti-neuroinflammatory properties through the inhibition of kinases like MLK3 and LRRK2, suggesting a potential role in treating neurodegenerative disorders. nih.gov

Epigenetic Targets: The scaffold could be modified to target epigenetic enzymes such as histone deacetylases (HDACs), an area where 7-azaindole sulfonamides have already shown promise. nih.gov

Integration with High-Throughput Screening for New Chemical Probes

High-Throughput Screening (HTS) enables the rapid testing of large numbers of chemical compounds against specific biological targets to identify "hits" with desired activity. springernature.com The this compound core is an ideal starting point for the creation of a focused chemical library for HTS campaigns. The carbohydrazide group serves as a versatile chemical handle for parallel synthesis, allowing for the rapid generation of a large and diverse set of derivatives.

The integration of HTS with this scaffold can be envisioned in several ways:

Library Synthesis: A library of derivatives can be synthesized by reacting this compound with a diverse collection of aldehydes, ketones, or acyl chlorides to produce a wide array of hydrazones, oxadiazoles, or other heterocyclic systems. researchgate.net

Phenotypic Screening: Instead of targeting a single protein, the library can be screened against whole cells or even organisms to identify compounds that produce a desired physiological effect (e.g., cancer cell death, inhibition of viral replication). This approach can uncover novel mechanisms of action.

Fragment-Based Screening: The core 7-azaindole fragment itself is a valuable starting point for fragment-based drug discovery (FBDD). nih.govresearchgate.net HTS techniques can be used to screen for low-molecular-weight fragments that bind weakly to a target, which can then be grown or elaborated into more potent leads, potentially incorporating the 5-fluoro and 3-carbohydrazide functionalities.

The identification of a 3,5-disubstituted-7-azaindole series as anti-trypanosomal agents through an HTS campaign serves as a successful precedent, demonstrating the power of this approach for discovering novel biological activities for this privileged scaffold. nih.gov

Q & A

Q. How to analyze crystal structures using X-ray diffraction and SHELX software?

- Methodological Answer : Collect high-resolution (<1.0 Å) data at 100 K. Solve structures via SHELXT (intrinsic phasing) and refine with SHELXL, incorporating anisotropic displacement parameters for fluorine atoms. Validate using R (<5%) and residual density maps. CCDC deposition (e.g., 2191474) ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.